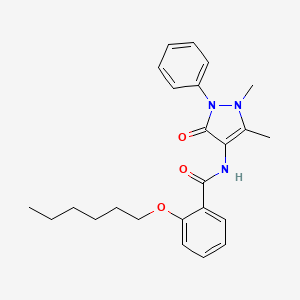![molecular formula C17H15ClN2O3S B11501882 N-(2-chlorobenzyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11501882.png)
N-(2-chlorobenzyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-CHLOROPHENYL)METHYL]-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furo[3,4-c]pyridine moiety, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furo[3,4-c]pyridine core, followed by the introduction of the chlorophenyl group and the acetamide functionality. Key reagents and conditions may include:
Starting Materials: 2-chlorobenzyl chloride, 6-methyl-3-oxo-1H,3H-furo[3,4-c]pyridine, and acetamide.
Reaction Conditions: Use of bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate nucleophilic substitution reactions.
Solvents: Common solvents like dimethylformamide (DMF) or toluene are used to dissolve reactants and control reaction temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be performed to replace the chlorophenyl group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethylformamide (DMF), toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[(2-CHLOROPHENYL)METHYL]-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-BROMOPHENYL)METHYL]-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE
- N-[(2-FLUOROPHENYL)METHYL]-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C17H15ClN2O3S |
|---|---|
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15ClN2O3S/c1-10-6-12-8-23-17(22)15(12)16(20-10)24-9-14(21)19-7-11-4-2-3-5-13(11)18/h2-6H,7-9H2,1H3,(H,19,21) |
Clé InChI |
MNTVURMUANUTEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=N1)SCC(=O)NCC3=CC=CC=C3Cl)C(=O)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(5-chloropyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B11501808.png)
![4-{3-[(4-carboxyphenyl)amino]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11501816.png)
![2,4-di(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11501821.png)
![N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}-3-phenylpropanamide](/img/structure/B11501824.png)
![3-Benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11501832.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B11501838.png)
![3-[(2-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11501841.png)
![3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one](/img/structure/B11501842.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11501865.png)
![N-(4-methoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11501866.png)
![N-[4-hydroxy-5-methyl-3-(phenylsulfonyl)-2-(propan-2-yl)phenyl]benzamide](/img/structure/B11501874.png)
![N-dibenzo[b,d]furan-3-yladamantane-1-sulfinamide](/img/structure/B11501878.png)
